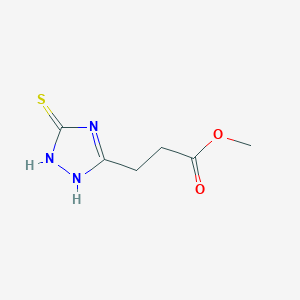
methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate
Descripción general
Descripción
“Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol. It is a derivative of 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand .
Synthesis Analysis
The synthesis of this compound or its derivatives could involve the use of 1H-1,2,4-Triazole-3-thiol . This compound exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound could include its formation from 1H-1,2,4-Triazole-3-thiol through regioselective S-alkylation . Other reactions could involve its derivatives, which have been synthesized and assessed for their antiproliferative activity against colon cancer cell line (SW480) .Aplicaciones Científicas De Investigación
-
Pharmacological Applications
- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
-
Anticancer Agents
- Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
- The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
-
Surface Enhanced Raman Scattering Probe
-
Organocatalysis, Agrochemicals, and Materials Science
-
Drug Discovery and Organic Synthesis
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-7-6(12)9-8-4/h2-3H2,1H3,(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCROTTKUXFXPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



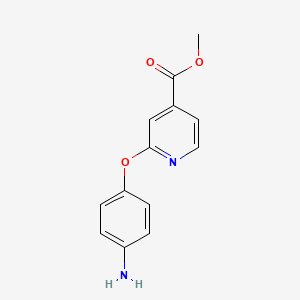
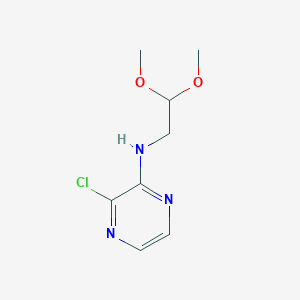
![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
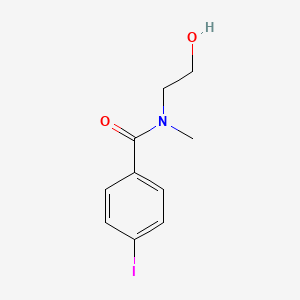
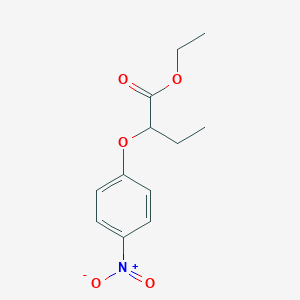
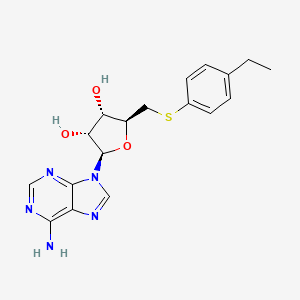
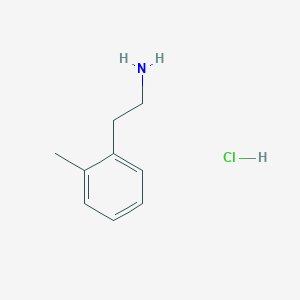
![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)
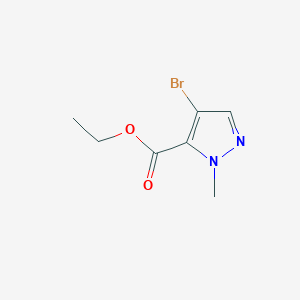
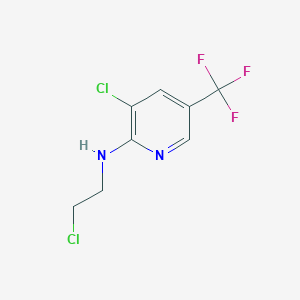
![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)
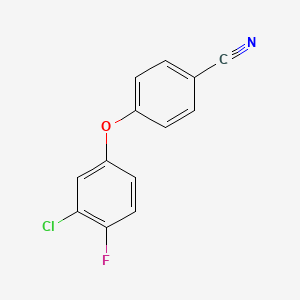
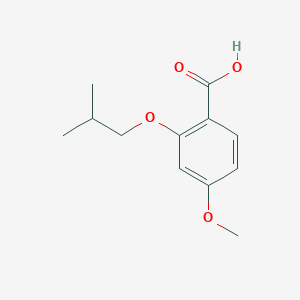
![N-[(4-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1429663.png)